

An In-depth Technical Guide to the Nickel-Silicon Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the nickel-silicon (Ni-Si) binary phase diagram, a critical tool in materials science, metallurgy, and semiconductor technology. The Ni-Si system is characterized by the formation of several intermetallic compounds, known as nickel silicides, which possess unique physical and chemical properties. This document summarizes the key phase equilibria, thermodynamic data, and crystal structures within the Ni-Si system. Furthermore, it details the experimental protocols utilized for the determination and characterization of this phase diagram, offering a foundational understanding for professionals in materials research and development.

Data Presentation

The equilibrium phases and invariant reactions in the nickel-silicon system are crucial for understanding the alloy's behavior at different temperatures and compositions. The following tables summarize the key quantitative data for the stable phases and invariant reactions.

Table 1: Crystal Structures and Lattice Parameters of Nickel Silicide Phases



Phase	Pearson Symbol	Space Group	Crystal System	Lattice Parameters (Å)
α-Ni (FCC)	cF4	Fm-3m	Cubic	a = 3.5238
β1-Ni3Si	cP4	Pm-3m	Cubic	a = 3.504
β2-Ni3Si	-	-	-	High- temperature phase
β3-Ni3Si	-	-	-	High- temperature phase
y-Ni31Si12	hP43	P321	Hexagonal	a = 6.671, c = 12.288[1]
δ-Ni2Si	oP12	Pnma	Orthorhombic	a = 4.99, b = 3.73, c = 7.06
θ-Ni2Si	hP6	P62/mmc	Hexagonal	a = 3.832, c = 4.986
ε-Ni3Si2	oC20	Cmc2_1	Orthorhombic	a = 12.229, b = 10.805, c = 6.924[1]
NiSi	oP8	Pnma	Orthorhombic	a = 5.18, b = 3.34, c = 5.62[1]
NiSi2	cF12	Fm-3m	Cubic	a = 5.406[1]
Si (Diamond)	cF8	Fd-3m	Cubic	a = 5.4309

Table 2: Invariant Reactions in the Ni-Si System



Reaction	Temperature (°C)	Composition (at. %	Reaction Type
L ↔ (α-Ni) + β3-Ni3Si	1143	20.2	Eutectic
L + γ-Ni31Si12 ↔ β3- Ni3Si	1165	24.5	Peritectic
L ↔ y-Ni31Si12 + δ- Ni2Si	1245	29.5	Eutectic
L + θ-Ni2Si ↔ δ-Ni2Si	1255	31.0	Peritectic
L ↔ θ-Ni2Si + NiSi	976	47.5	Eutectic
L ↔ NiSi + NiSi2	964	56.0	Eutectic
L + (Si) ↔ NiSi2	993	60.0	Peritectic
β3-Ni3Si ↔ (α-Ni) + β2-Ni3Si	1118	-	Peritectoid
β2-Ni3Si ↔ (α-Ni) + β1-Ni3Si	1040	-	Peritectoid
β2-Ni3Si ↔ γ- Ni31Si12 + β1-Ni3Si	990	-	Eutectoid
θ-Ni2Si ↔ δ-Ni2Si + ε-Ni3Si2	830	-	Peritectoid
ε-Ni3Si2 ↔ θ-Ni2Si + NiSi	845	-	Peritectoid

Experimental Protocols

The determination of the Ni-Si phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the crystal structures of the present phases. The following are detailed methodologies for the key experiments.

Sample Preparation and Metallography



High-purity nickel (99.99%) and silicon (99.999%) are used as starting materials. Alloys of various compositions are prepared by arc melting in an argon atmosphere to prevent oxidation. The samples are re-melted several times to ensure homogeneity. For microstructural analysis, the samples are mounted in a conductive resin, followed by a systematic grinding and polishing procedure to achieve a mirror-like, deformation-free surface.

- Grinding: Progressive grinding with silicon carbide papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).
- Polishing: Diamond suspensions of decreasing particle size (e.g., 6 μm, 3 μm, 1 μm) are used on polishing cloths. A final polishing step with a colloidal silica suspension (e.g., 0.04 μm) may be employed to remove any remaining fine scratches.
- Etching: To reveal the microstructure, the polished samples are chemically etched. A suitable
 etchant for Ni-Si alloys is a solution of nitric acid and hydrofluoric acid in water. The etching
 time is typically a few seconds.

Differential Thermal Analysis (DTA)

DTA is employed to determine the temperatures of phase transformations (e.g., melting, eutectic, and peritectic reactions).

- Instrumentation: A high-temperature differential thermal analyzer capable of reaching at least 1500°C.
- Sample Preparation: Small pieces of the alloy (typically 50-100 mg) are placed in an inert crucible (e.g., alumina). An inert reference material (e.g., alumina powder) is placed in an identical crucible.
- Experimental Conditions:
 - Atmosphere: High-purity argon or helium is continuously purged through the furnace to prevent oxidation.
 - Heating/Cooling Rate: A controlled heating and cooling rate, typically between 5 and 20°C/min, is applied.



 Procedure: The sample and reference are heated and cooled over the desired temperature range. The temperature difference between the sample and the reference is recorded as a function of the sample temperature. Exothermic or endothermic events in the sample, corresponding to phase transformations, are detected as deviations from the baseline of the DTA curve.

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the different phases present in the alloys at various temperatures.

- Instrumentation: A high-temperature powder X-ray diffractometer equipped with a copper (Cu K α , λ = 1.5406 Å) or other suitable X-ray source.
- Sample Preparation: The alloy samples are crushed into a fine powder. For high-temperature measurements, the powder is placed on a high-temperature resistant sample holder (e.g., platinum or alumina).
- Experimental Conditions:
 - Temperature: For room temperature analysis, the powdered sample is scanned under ambient conditions. For high-temperature studies, the sample is heated in a vacuum or inert atmosphere to the desired temperature within the diffractometer.
 - Scan Parameters: The diffraction pattern is typically recorded over a 2θ range of 20° to 100° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
 - Data Analysis: The resulting diffraction patterns are compared with standard diffraction databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the phases present. The lattice parameters of the identified phases can be refined using appropriate software.

Electron Probe Microanalysis (EPMA)

EPMA is a quantitative analytical technique used to determine the elemental composition of the individual phases within the microstructure.

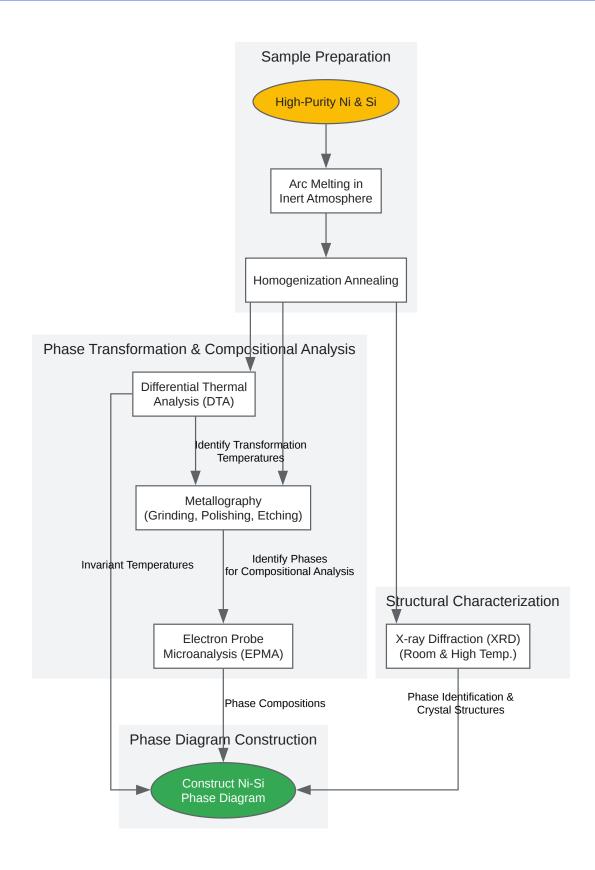


- Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive X-ray spectrometers (WDS).
- Sample Preparation: The polished and unetched metallographic samples are coated with a thin layer of carbon to ensure electrical conductivity.
- Experimental Conditions:
 - Accelerating Voltage: Typically 15-20 kV.
 - Beam Current: A stabilized beam current in the range of 10-20 nA is used.
 - Standards: Pure nickel and silicon are used as standards for calibration.
 - Procedure: A focused electron beam is rastered over the sample surface. The
 characteristic X-rays emitted from different points are analyzed by the WDS to determine
 the concentration of nickel and silicon. This allows for the precise determination of the
 composition of each phase observed in the microstructure.

Visualization

The following diagram illustrates the logical workflow for the experimental determination of a binary phase diagram, such as the nickel-silicon system.





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Caption: Experimental workflow for determining the Ni-Si phase diagram.



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References

- 1. handmanalytical.com [handmanalytical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Nickel-Silicon Phase Diagram]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1633636#exploring-the-phase-diagram-of-the-nickel-silicon-system]

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